PLD1 vs. PLD2 Isoform Selectivity for 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
In a direct head-to-head comparison using the same enzyme inhibition assay, the 3-methyl-4-amino derivative demonstrated a 2.5-fold greater potency for Phospholipase D1 (PLD1) over PLD2. This contrasts with the typical profile of many PLD inhibitors which often show limited isoform discrimination [1].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | PLD1 IC50 = 500 nM; PLD2 IC50 = 1,250 nM (1250 nM) |
| Comparator Or Baseline | The comparator is the same compound's activity against the PLD2 isoform, establishing an internal selectivity baseline. |
| Quantified Difference | 2.5-fold greater potency for PLD1 (500 nM vs. 1250 nM) |
| Conditions | PLD enzymes (50 nM) reconstituted with phospholipid vesicle substrates, assay performed at 37°C with agitation for 30 min [1]. |
Why This Matters
This quantifiable isoform selectivity is critical for researchers investigating the distinct physiological roles of PLD1 vs. PLD2 in cancer, cardiovascular disease, or thrombosis, where a non-selective tool compound would confound results.
- [1] BindingDB BDBM123760. 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (19). Affinity Data: IC50 for Phospholipase D1 and D2. View Source
